molecular formula C17H15NO4 B027679 (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 104261-79-2

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No. B027679
M. Wt: 297.3 g/mol
InChI Key: BSOYWTITVKXHLM-HNNXBMFYSA-N
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Description

"(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid" is a chemical compound derived from indole, a key structure in many pharmaceuticals and agrochemicals. Its synthesis and properties have been extensively studied due to its relevance in medicinal chemistry and synthetic applications.

Synthesis Analysis

  • A novel approach for the synthesis of related benzo[a]carbazoles, which might include derivatives of this compound, involves Rh(iii)-catalyzed cascade reactions of 2-arylindoles with α-diazo carbonyl compounds, demonstrating good functional group tolerance and high atom-efficiency (Li, Zhang, Zhang, & Fan, 2017).
  • Another relevant method includes the Dieckmann cyclization and Ullmann reaction, used in the synthesis of various indole-2-carboxylic acids and esters (Unangst, Connor, Stabler, & Weikert, 1987).

Molecular Structure Analysis

  • The compound's structure is characterized by the indole framework, a common motif in pharmaceuticals. Its molecular structure has been investigated using various spectroscopic techniques, including NMR and mass spectrometry, as seen in studies of similar compounds (Jain, Gupta, Ganesan, Pande, Pardasani, & Malhotra, 2005).

Chemical Reactions and Properties

  • Indole-2-carboxylic acid derivatives, including this compound, exhibit stability under acidic and oxidative conditions, and display reactive properties at the 3-position. Their carboxyl group can be easily removed by decarboxylation (Murakami, 1987).
  • Additionally, the compound can participate in various chemical reactions, such as palladium-catalyzed dehydrogenative coupling and carboxylation reactions (Zhang, Guo, Wang, Zhao, Jia, Yang, & Wang, 2021).

Scientific Research Applications

  • Protecting Group in Organic Chemistry

    • The benzyloxycarbonyl group is often used as a protecting group in organic chemistry . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
  • Synthesis of α,β-Unsaturated Carbonyl Compounds

    • α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry . Their catalytic synthesis has received significant attention during the past decades .
    • Among the known methodologies, carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .
  • Protecting Group in Organic Chemistry

    • The benzyloxycarbonyl group is often used as a protecting group in organic chemistry . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
  • Synthesis of α,β-Unsaturated Carbonyl Compounds

    • α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry . Their catalytic synthesis has received significant attention during the past decades .
    • Among the known methodologies, carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .

Safety And Hazards

This involves determining the compound’s toxicity, flammability, and environmental impact. It can also include recommendations for safe handling and disposal .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis or use .

properties

IUPAC Name

(2S)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYWTITVKXHLM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

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